- 2,3-Dihydrobenzoxazepin-4(5H)-one compounds as RIP1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride structure](https://fr.kuujia.com/scimg/cas/958488-72-7x500.png)
958488-72-7 structure
Nom du produit:(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
Numéro CAS:958488-72-7
Le MF:C10H13ClN2O2
Mégawatts:228.675421476364
CID:2360015
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- LGLCJIIJYYSZRU-FJXQXJEOSA-N
- 7-(S)-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one hydrochloride
- 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, hydrochloride
- (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
- (3S)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one hydrochloride
- [(3S)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]ammonium chloride
- (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
-
- Piscine à noyau: 1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
- La clé Inchi: LGLCJIIJYYSZRU-FJXQXJEOSA-N
- Sourire: CN1C(=O)[C@@H](N)COC2C=CC=CC1=2.Cl
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 0
- Complexité: 232
- Surface topologique des pôles: 55.6
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6486853-10.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 10g |
$6390.0 | 2023-05-23 | |
Enamine | EN300-6486853-1.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 1g |
$1485.0 | 2023-05-23 | |
Chemenu | CM341121-100mg |
3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
958488-72-7 | 95%+ | 100mg |
$616 | 2024-07-18 | |
1PlusChem | 1P01EJTF-50mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 50mg |
$487.00 | 2023-12-15 | |
Aaron | AR01EK1R-500mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 500mg |
$1618.00 | 2023-12-14 | |
Aaron | AR01EK1R-250mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 98% | 250mg |
$620.00 | 2025-02-10 | |
Ambeed | A934753-1g |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 98% | 1g |
$1549.0 | 2025-03-18 | |
A2B Chem LLC | AX57683-250mg |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 95% | 250mg |
$809.00 | 2024-07-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02205-5g |
(S)-3-AMINO-5-METHYL-2,3-DIHYDROBENZO[B][1,4]OXAZEPIN-4(5H)-ONE HCL |
958488-72-7 | 95%% | 5g |
$2230 | 2023-09-07 | |
ChemScence | CS-0099908-250mg |
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 250mg |
$815.0 | 2022-04-26 |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C
Référence
- Preparation of imidazolinone derivatives as RIP1 inhibitor and its application in inflammatory disease, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 15 h, rt
Référence
- Process and intermediates for preparing benzoxazepines, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
Référence
- DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase InhibitorsJournal of Medicinal Chemistry, 2016, 59(5), 2163-2178,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 3 h, rt
Référence
- Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory DiseasesJournal of Medicinal Chemistry, 2017, 60(4), 1247-1261,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
Référence
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Référence
- Preparation of N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)- and N-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-2-alkoxy-3,4,5-trihydroxyalkylamides and their compositions containing them for treating antiproliferative diseases, particularly cancer, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 3 h, rt
Référence
- Fused ring heteroaryl compounds as RIPK1 inhibitors and their preparation, United States, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
Référence
- Preparation of heterocyclic amides as RIP1 kinase inhibitors for therapy, Korea, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid ; rt
Référence
- Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic CancerACS Medicinal Chemistry Letters, 2019, 10(6), 857-862,
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Raw materials
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preparation Products
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Littérature connexe
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride) Produits connexes
- 2137030-47-6(2-(4R)-1,3-thiazolidin-4-ylpyrimidine)
- 1353955-62-0(2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide)
- 1315498-97-5((1r,4r)-4-methanesulfonylcyclohexan-1-amine)
- 2171302-35-3((3S)-3-{(benzyloxy)carbonylamino}-3-(2,2-dimethylcyclopropyl)propanoic acid)
- 55716-21-7(6-ethoxy-1,7-naphthyridin-8-amine)
- 2680572-68-1(3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
- 1780105-56-7(4-Bromo-5-chloro-1-methylpyrazole-3-carboxylic acid)
- 1227591-80-1(5-Fluoro-3-(pyridin-4-yl)pyridine-2-acetonitrile)
- 2034253-83-1(6-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-1,2,3,4-tetrahydroquinoline)
- 1173019-46-9(3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:958488-72-7)(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):277.0/470.0/1267.0